1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Description
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGBBWCXYDCSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678148 | |
| Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634464-86-1 | |
| Record name | tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Piperidone Intermediate
A widely reported method for preparing 4-piperidone derivatives involves starting from 4-piperidone hydrochloride hydrate . The process includes:
- Dissolving 4-piperidone hydrochloride hydrate in distilled water.
- Adjusting alkalinity by passing liquefied ammonia.
- Extracting the free base with toluene.
- Drying over anhydrous magnesium sulfate.
- Concentrating the organic phase to obtain pure 4-piperidone for further reactions.
This method yields a high-purity intermediate suitable for subsequent reduction steps and is amenable to scale-up for industrial applications.
Reduction to 4-Hydroxypiperidine
The key step is the stereoselective reduction of the ketone group to the corresponding hydroxyl group. Sodium borohydride (NaBH4) is commonly used for this reduction under controlled conditions:
- Dissolve 4-piperidone in methanol.
- Add sodium borohydride gradually at 25–30°C over 30 minutes.
- Reflux the mixture for 7–10 hours to ensure complete reduction.
- Concentrate the reaction mixture and adjust pH to neutral with dilute hydrochloric acid.
- Extract with dichloromethane, dry over magnesium sulfate, and concentrate.
- Crystallize the product by adding n-hexane and cooling.
This procedure yields 4-hydroxypiperidine with high purity (GC purity ~98.9%) and is efficient for industrial production.
Boc Protection of 4-Hydroxypiperidine
The final step involves protecting the amine group with a tert-butoxycarbonyl (Boc) group:
- Dissolve 4-hydroxypiperidine in methanol.
- Add potassium carbonate and di-tert-butyl dicarbonate (Boc2O).
- Reflux the mixture at 25–30°C for 6–8 hours.
- Filter off insolubles, concentrate the filtrate.
- Add petroleum ether and refrigerate to crystallize the Boc-protected product.
This step produces the final N-Boc-4-hydroxypiperidine derivative with high purity and stable properties, suitable as a pharmaceutical intermediate.
Enzymatic and Biocatalytic Approaches
Recent research has explored enzymatic reductions for improved stereoselectivity and environmental benefits:
- Use of ketoreductase enzymes (e.g., KRED 110) or whole-cell biocatalysts such as Baker’s yeast enables enantioselective reduction of Boc-protected piperidones.
- These biocatalytic methods operate under mild conditions (pH 7.5, 35–40°C) and achieve high yields (90–95%) with excellent enantiomeric excess.
- Advantages include reduced use of hazardous reagents, lower operational costs, and shorter reaction times (3–4 hours) compared to chemical reductions.
- Although the referenced study focuses on 1-Boc-3-hydroxypiperidine, the methodology is adaptable for 4-substituted analogs, potentially including trifluoromethylphenyl derivatives.
Comparative Data Table of Preparation Methods
| Step | Chemical Method (Sodium Borohydride) | Enzymatic/Biocatalytic Method |
|---|---|---|
| Starting Material | 4-Piperidone hydrochloride hydrate | N-1-Boc-3-piperidone or analogs |
| Solvent | Methanol | Triethanolamine buffer with isopropyl alcohol |
| Reducing Agent | Sodium borohydride | Ketoreductase enzyme (e.g., KRED 110) or Baker’s yeast |
| Reaction Conditions | 25–30°C, reflux 7–10 hours | 35–40°C, 3–4 hours, pH 7.5 |
| Yield | High (GC purity ~98.9%) | Very high (90–95% yield) |
| Stereoselectivity | Moderate (racemic or mixture) | High enantioselectivity (S-isomer predominant) |
| Environmental Impact | Use of chemical reagents, organic solvents | Environmentally friendly, less hazardous |
| Industrial Scalability | Established, simple operation | Emerging, requires enzyme sourcing |
Research Findings and Industrial Considerations
- The chemical synthesis route offers robust, scalable production with well-understood reaction parameters and high purity products suitable for pharmaceutical use.
- Enzymatic methods provide superior stereoselectivity and environmental benefits but may require optimization for cost and enzyme reuse in large-scale production.
- The trifluoromethylphenyl substituent introduction is typically integrated into the synthetic route via advanced coupling techniques or starting material design, as detailed in pharmaceutical patents.
- The Boc protection step is critical for stabilizing the amine functionality and facilitating downstream synthetic transformations.
Chemical Reactions Analysis
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and bases for protection group introduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has the following chemical characteristics:
- Molecular Formula : C17H22F3NO3
- Molar Mass : 345.36 g/mol
- CAS Number : 634464-86-1
The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Central Nervous System Disorders
The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Specifically, it has shown promise in:
- Alzheimer's Disease : Compounds similar to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine have been studied for their ability to inhibit enzymes associated with neurodegeneration, potentially offering therapeutic benefits in Alzheimer's disease management .
- Cognitive Impairment : Research indicates that such compounds may help mitigate cognitive decline by modulating neurotransmitter systems .
Metabolic Syndrome
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has been linked to the treatment of metabolic syndrome, which includes conditions like obesity and type 2 diabetes. The compound’s mechanism involves:
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a role in cortisol metabolism, and its inhibition can improve insulin sensitivity and reduce fat accumulation .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of compounds related to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is crucial for optimizing their pharmacological properties. Key findings from recent studies include:
These modifications demonstrate how slight changes in chemical structure can lead to significant variations in biological activity.
Case Study 1: Inhibitory Effects on CNS Targets
A study investigated the effects of a series of piperidine derivatives, including 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine, on various CNS targets. The findings suggested that these compounds could selectively inhibit neurotransmitter reuptake mechanisms, thereby enhancing synaptic transmission and potentially improving cognitive function .
Case Study 2: Metabolic Impact
Another research project focused on the metabolic effects of this compound in animal models of diabetes. Results indicated a significant reduction in blood glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for managing metabolic disorders .
Mechanism of Action
The mechanism of action of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins . The hydroxyl group can form hydrogen bonds with active site residues, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine
- Structure: Replaces the hydroxyl group with a cyano (-CN) group at the 4-position.
- Molecular Formula : C₁₈H₂₁F₃N₂O₂ .
- Molecular Weight : 354.37 g/mol .
- Key Differences: The cyano group is electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to the hydroxyl-containing analog. Increased lipophilicity due to the -CN group may enhance membrane permeability but reduce aqueous solubility.
- Applications : Likely used as an intermediate in medicinal chemistry for protease inhibitors or kinase modulators.
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid
- Molecular Formula: C₁₃H₁₄F₃NO₂ .
- Molecular Weight : 277.26 g/mol .
- Key Differences: The carboxylic acid group introduces high polarity and ionization at physiological pH, drastically altering solubility and bioavailability.
- Applications : Useful in designing zwitterionic compounds or metal-chelating agents.
4-(4-Trifluoromethoxy-phenyl)-piperidine
- Structure : Replaces the Boc group and hydroxyl with a trifluoromethoxy (-OCF₃) group at the phenyl ring.
- Molecular Formula: C₁₂H₁₄F₃NO .
- Molecular Weight : 261.24 g/mol .
- Key Differences :
- The trifluoromethoxy group enhances electron-withdrawing effects and aromatic stability.
- Lack of Boc protection simplifies synthesis but reduces stability under acidic conditions.
- Applications: Potential use in CNS-targeting drugs due to improved blood-brain barrier penetration.
1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine
- Structure : Substitutes the 3-(trifluoromethyl)phenyl group with a hydroxymethyl (-CH₂OH) and methyl (-CH₃) group at the 4-position.
- Molecular Formula: C₁₃H₂₅NO₃ .
- Molecular Weight : 243.34 g/mol (calculated).
- Key Differences: The hydroxymethyl group offers additional sites for functionalization (e.g., esterification).
- Applications : Intermediate in synthesizing chiral ligands or prodrugs.
1-Boc-3-Trifluoromethyl-piperidin-4-one
- Structure : Replaces the hydroxyl and phenyl groups with a ketone (-C=O) at the 4-position and a trifluoromethyl group at the 3-position.
- Molecular Formula: C₁₁H₁₆F₃NO₃ .
- Molecular Weight : 267.25 g/mol .
- Key Differences :
- The ketone introduces a reactive site for nucleophilic additions (e.g., Grignard reactions).
- Altered substitution pattern (3-CF₃ vs. 4-CF₃-phenyl) may influence conformational flexibility.
- Applications: Precursor for synthesizing spiropiperidines or β-amino alcohol derivatives.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Hydroxyl vs. Cyano/Carboxylic Acid: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it favorable for interactions with polar enzyme active sites. In contrast, cyano or carboxylic acid groups may limit bioavailability due to excessive polarity or ionization .
- Boc Protection : Boc-containing analogs (e.g., target compound, 2.1, 2.5) exhibit improved stability during synthetic steps but require deprotection for final biological evaluation .
- Trifluoromethyl Effects : The 3-CF₃-phenyl group in the target compound provides a balance of lipophilicity and steric bulk, whereas 4-CF₃-phenyl or trifluoromethoxy groups alter electronic properties and binding kinetics .
- Synthetic Utility : Derivatives like 1-Boc-3-trifluoromethyl-piperidin-4-one (2.5) serve as versatile intermediates for further functionalization, enabling rapid diversification in drug discovery pipelines .
Biological Activity
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a trifluoromethyl phenyl group, and a hydroxyl group. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and modulating biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Molecular Docking Studies : Computational studies have shown that the compound can fit into active sites of enzymes, suggesting potential inhibitory effects on targets such as protein tyrosine phosphatases (PTP) and alpha-amylase .
Biological Activity and Therapeutic Potential
Research indicates that 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine exhibits several promising biological activities:
Antidiabetic Activity
Recent studies have highlighted its potential as a multitarget antidiabetic agent. For example, one study reported the synthesis of a stereopure derivative that demonstrated significant inhibition against key antidiabetic targets:
- α-glucosidase : IC50 = 6.28 μM
- α-amylase : IC50 = 4.58 μM
- PTP1B : IC50 = 0.91 μM
- DPPH (antioxidant assay) : IC50 = 2.36 μM .
These results suggest that the compound could be effective in managing blood glucose levels by inhibiting enzymes involved in carbohydrate metabolism.
Antioxidant Properties
The antioxidant activity of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has been evaluated using the DPPH assay. The observed IC50 values indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine:
- In Vitro Studies : In vitro assays have demonstrated significant enzyme inhibition, supporting the hypothesis that this compound can modulate metabolic pathways associated with diabetes.
- Molecular Docking Analysis : Docking studies revealed favorable interactions between the compound and target enzymes, indicating a strong potential for drug development .
- Toxicity Studies : Preliminary toxicity assessments in animal models showed no adverse effects at therapeutic doses, suggesting a favorable safety profile for further investigation .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine, it is useful to compare it with similar piperidine derivatives:
| Compound Name | Structure | Key Activity | IC50 (μM) |
|---|---|---|---|
| 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine | Structure | Antidiabetic | 0.91 (PTP1B) |
| Tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine | Structure | Antioxidant | 2.36 (DPPH) |
This table highlights the distinct activities and potency of various compounds within the same class.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reaction conditions for synthesizing 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine with high purity?
- Answer : The synthesis typically involves:
- Step 1 : Boc protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 1-Boc-4-hydroxypiperidine .
- Step 2 : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions. For example, Mitsunobu conditions (DIAD, PPh₃) or transition-metal catalysis (e.g., Suzuki coupling if a halide precursor is used) may be employed. Solvent selection (e.g., methanol, DCM) and pH control (neutral to mildly basic) are critical to avoid Boc group cleavage .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 4.0–4.5 ppm (piperidine CH-O), and aromatic protons (δ 7.3–7.8 ppm) confirm structural integrity .
- ¹⁹F NMR : A singlet near δ -60 ppm verifies the trifluoromethyl group .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (OH stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ or [M+Na]⁺ .
Advanced Research Questions
Q. How can researchers mitigate low yields during the introduction of the 3-(trifluoromethyl)phenyl moiety?
- Answer :
- Optimize Coupling Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Ensure anhydrous conditions and degassed solvents to prevent catalyst poisoning .
- Alternative Routes : Electrophilic aromatic substitution (e.g., Friedel-Crafts) with 3-(trifluoromethyl)benzoyl chloride under Lewis acid catalysis (AlCl₃). Monitor reaction progress via TLC to avoid over-substitution .
- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., de-Boc derivatives) and adjust reaction stoichiometry .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Answer :
- Boc Group Stability : The Boc group is stable under mild basic conditions (pH < 10) but cleaves rapidly in strong acids (e.g., TFA/DCM, HCl/dioxane). The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent aromatic ring, potentially increasing susceptibility to hydrolysis under harsh conditions .
- pH-Dependent Degradation : Kinetic studies (HPLC monitoring) show that degradation at pH > 10 involves hydroxide attack on the Boc carbonyl. Buffer solutions (e.g., sodium acetate, pH 4.6) are recommended for handling .
Q. How does the trifluoromethyl group influence the compound’s biological activity in preclinical models?
- Answer :
- Lipophilicity and Binding Affinity : The trifluoromethyl group increases lipophilicity (logP), enhancing membrane permeability. In silico docking studies suggest it forms strong van der Waals interactions with hydrophobic enzyme pockets (e.g., kinases, GPCRs) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo. Comparative studies with non-fluorinated analogs show a 2–3× increase in plasma stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
